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Compound of Interest

Compound Name: 3-Amino-5-bromo-2-ethylpyridine

Cat. No.: B1527636 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure, proposed

synthesis, and predicted physicochemical and spectroscopic properties of 3-Amino-5-bromo-
2-ethylpyridine. Due to the limited availability of published experimental data for this specific

compound, this guide leverages data from structurally related molecules to propose a viable

synthetic pathway and predict its characteristic analytical signatures. This document is intended

to serve as a foundational resource for researchers interested in the synthesis and potential

applications of this and similar pyridine derivatives. All quantitative data, including predicted

spectroscopic information, are summarized in structured tables for clarity and ease of

comparison.

Molecular Structure and Properties
3-Amino-5-bromo-2-ethylpyridine is a substituted pyridine derivative with the chemical

formula C₇H₉BrN₂. The structural features include a pyridine ring substituted with an amino

group at the 3-position, a bromine atom at the 5-position, and an ethyl group at the 2-position.

These functional groups are expected to influence the molecule's reactivity, polarity, and

potential for intermolecular interactions.

Below is a summary of the known and calculated properties of 3-Amino-5-bromo-2-
ethylpyridine.
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Property Value Source

IUPAC Name
5-Bromo-2-ethylpyridin-3-

amine
N/A

CAS Number 1093819-32-9 [1]

Molecular Formula C₇H₉BrN₂ N/A

Molecular Weight 201.06 g/mol N/A

Predicted LogP 1.8 - 2.2 N/A

Predicted pKa
Amine: 4.5 - 5.5; Pyridine N:

2.0 - 3.0
N/A

Proposed Synthesis
While a specific, experimentally validated synthesis for 3-Amino-5-bromo-2-ethylpyridine is

not readily available in the published literature, a plausible multi-step synthetic route can be

proposed based on established pyridine chemistry. The proposed pathway begins with the

synthesis of 2-ethyl-3-nitropyridine, followed by reduction of the nitro group to an amine, and

subsequent bromination.

Proposed Synthetic Workflow
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Step 1: Nitration

Step 2: Reduction

Step 3: Bromination

2-Ethylpyridine

2-Ethyl-3-nitropyridine

HNO₃/H₂SO₄

2-Ethylpyridin-3-amine

Fe/HCl or H₂/Pd-C

3-Amino-5-bromo-2-ethylpyridine

NBS or Br₂/AcOH

Click to download full resolution via product page

Caption: Proposed multi-step synthesis of 3-Amino-5-bromo-2-ethylpyridine.

Detailed Experimental Protocols (Proposed)
The following are proposed experimental protocols based on general procedures for similar

transformations.

Step 1: Synthesis of 2-Ethyl-3-nitropyridine

Materials: 2-Ethylpyridine, fuming nitric acid, concentrated sulfuric acid.

Procedure: To a cooled (0 °C) mixture of concentrated sulfuric acid, slowly add 2-

ethylpyridine. To this solution, add fuming nitric acid dropwise while maintaining the
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temperature below 10 °C. After the addition is complete, the reaction mixture is warmed to

room temperature and then heated to 50-60 °C for several hours. The reaction is monitored

by TLC. Upon completion, the mixture is poured onto ice and neutralized with a suitable base

(e.g., NaOH solution) to precipitate the product. The crude product is then filtered, washed

with water, and can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-Ethylpyridin-3-amine

Materials: 2-Ethyl-3-nitropyridine, iron powder, hydrochloric acid (or hydrogen gas and a

palladium on carbon catalyst).

Procedure (Fe/HCl): To a suspension of iron powder in a mixture of ethanol and water, add a

small amount of concentrated hydrochloric acid. Heat the mixture to reflux and then add a

solution of 2-ethyl-3-nitropyridine in ethanol dropwise. The reaction is refluxed until the

starting material is consumed (monitored by TLC). After completion, the reaction mixture is

cooled, and the iron salts are filtered off. The filtrate is concentrated, and the pH is adjusted

to be basic to precipitate the amine. The product is then extracted with an organic solvent

(e.g., ethyl acetate), dried over anhydrous sodium sulfate, and the solvent is evaporated to

yield 2-ethylpyridin-3-amine.

Step 3: Synthesis of 3-Amino-5-bromo-2-ethylpyridine

Materials: 2-Ethylpyridin-3-amine, N-bromosuccinimide (NBS) or bromine, acetic acid.

Procedure (NBS): Dissolve 2-ethylpyridin-3-amine in a suitable solvent such as acetonitrile

or chloroform. Add N-bromosuccinimide portion-wise at room temperature. The reaction is

stirred for several hours and monitored by TLC. Upon completion, the solvent is removed

under reduced pressure. The residue is then partitioned between an aqueous basic solution

(e.g., sodium bicarbonate) and an organic solvent. The organic layer is separated, dried, and

concentrated to give the crude product, which can be purified by column chromatography.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-Amino-5-bromo-2-
ethylpyridine based on the analysis of structurally similar compounds.
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Predicted ¹H NMR Data
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8 d 1H H-6 (Pyridine)

~7.2 d 1H H-4 (Pyridine)

~4.5 - 5.0 br s 2H -NH₂

~2.7 q 2H -CH₂-CH₃

~1.2 t 3H -CH₂-CH₃

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment

~150 C-2 (Pyridine)

~145 C-6 (Pyridine)

~140 C-3 (Pyridine)

~125 C-4 (Pyridine)

~105 C-5 (Pyridine)

~25 -CH₂-CH₃

~14 -CH₂-CH₃

Predicted IR Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium, Doublet
N-H stretch (asymmetric and

symmetric)

3100 - 3000 Weak Aromatic C-H stretch

2980 - 2850 Medium Aliphatic C-H stretch

1620 - 1580 Strong
C=C and C=N stretch (Pyridine

ring)

1500 - 1400 Medium N-H bend

1100 - 1000 Medium C-N stretch

850 - 750 Strong C-H out-of-plane bend

600 - 500 Medium C-Br stretch

Predicted Mass Spectrometry Data
m/z Interpretation

201/203
[M]⁺ and [M+2]⁺ molecular ion peaks (due to

⁷⁹Br and ⁸¹Br isotopes)

186/188 [M-CH₃]⁺

172/174 [M-C₂H₅]⁺

122 [M-Br]⁺

Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the biological activity or any

associated signaling pathways for 3-Amino-5-bromo-2-ethylpyridine. Research into the

biological effects of this compound would be a novel area of investigation. Given the

prevalence of substituted pyridines in pharmacologically active molecules, it is plausible that

this compound could serve as a scaffold or intermediate in the development of new therapeutic

agents.
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Logical Relationship of Spectroscopic Analysis
The structural elucidation of 3-Amino-5-bromo-2-ethylpyridine would follow a logical

workflow, integrating data from various spectroscopic techniques.

Spectroscopic Data Acquisition Data Interpretation

Mass Spec Molecular Formula & Weight

IR Spec Functional Groups

1H NMR Proton Environment

13C NMR Carbon Skeleton

Structural Elucidation

Click to download full resolution via product page

Caption: Logical workflow for the structural elucidation of a molecule.

Conclusion
3-Amino-5-bromo-2-ethylpyridine is a chemical compound for which detailed experimental

data is not widely published. This guide has provided a proposed synthetic route and predicted

spectroscopic data based on the known chemistry of related pyridine derivatives. This

information serves as a valuable starting point for researchers aiming to synthesize and

characterize this molecule. Further experimental validation is necessary to confirm the

proposed synthesis and the predicted analytical data. The structural motifs present in this

molecule suggest it may be of interest in medicinal chemistry and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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